1-Chloro-3-ethoxy-2-methylbenzene
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Overview
Description
1-Chloro-3-ethoxy-2-methylbenzene is an organic compound with the molecular formula C9H11ClO It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom, an ethoxy group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-3-ethoxy-2-methylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the chlorination of 3-ethoxy-2-methylbenzene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction typically occurs under controlled temperature conditions to ensure selective substitution at the desired position on the benzene ring .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-3-ethoxy-2-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.
Reduction Reactions: The compound can be reduced to remove the chlorine atom, yielding 3-ethoxy-2-methylbenzene.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon or other suitable catalysts.
Major Products Formed:
Substitution: Products depend on the nucleophile used, such as 3-ethoxy-2-methylphenol when hydroxide is the nucleophile.
Oxidation: Formation of 3-ethoxy-2-methylbenzoic acid or 3-ethoxy-2-methylbenzaldehyde.
Reduction: Formation of 3-ethoxy-2-methylbenzene.
Scientific Research Applications
1-Chloro-3-ethoxy-2-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-chloro-3-ethoxy-2-methylbenzene in chemical reactions typically involves electrophilic aromatic substitution. The chlorine atom, being an electron-withdrawing group, deactivates the benzene ring towards further electrophilic attack, directing incoming electrophiles to the meta position relative to the chlorine. The ethoxy group, being an electron-donating group, activates the ring towards electrophilic substitution, directing electrophiles to the ortho and para positions relative to the ethoxy group .
Comparison with Similar Compounds
1-Chloro-3-methoxy-2-methylbenzene: Similar structure but with a methoxy group instead of an ethoxy group.
1-Chloro-2-methylbenzene: Lacks the ethoxy group, making it less reactive in certain substitution reactions.
3-Chloro-2-methylphenol: Contains a hydroxyl group instead of an ethoxy group, leading to different chemical properties and reactivity.
Uniqueness: 1-Chloro-3-ethoxy-2-methylbenzene is unique due to the presence of both electron-withdrawing (chlorine) and electron-donating (ethoxy) groups on the benzene ring. This combination allows for selective reactivity and makes it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
1-chloro-3-ethoxy-2-methylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO/c1-3-11-9-6-4-5-8(10)7(9)2/h4-6H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFVXWBVLELTBJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC=C1)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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